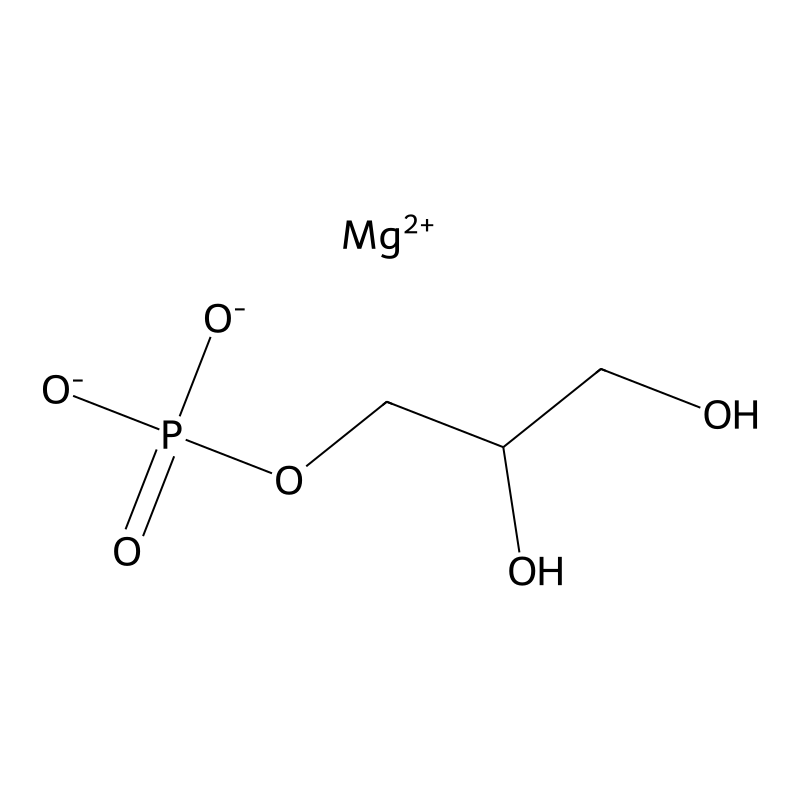

Magnesium glycerophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuronal Maturation and Neuropathology

Specific Scientific Field: Neuroscience and cellular biology.

Summary of the Application: Magnesium (Mg) is the second most abundant cation in mammalian cells, playing essential roles in numerous cellular processes. These processes include enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities. Mg homeostasis is crucial for neuronal development, normal functions, and disease states. It is pathologically involved in conditions such as cancers, diabetes, and neurodegenerative diseases like Parkinson’s and Alzheimer’s disease .

Methods of Application or Experimental Procedures: Researchers study the effects of Mg supplementation on neuronal maturation and neuropathology. They use in vitro cell culture models, animal models, and clinical studies. Mg glycerophosphate, a chelated form of magnesium, is often used due to its high bioavailability and solubility. Researchers administer it via oral supplementation or intravenous infusion.

Results and Outcomes:Neuronal Development: Appropriate Mg supplementation exhibits neurotrophic effects, supporting neuronal growth and maturation.

Neurodegenerative Diseases: Mg homeostasis is implicated in neurodegenerative diseases. Modulating Mg levels may have therapeutic potential.

Synaptogenesis: Mg influences synapse formation and function.

Intracellular Signaling: Mg regulates intracellular signaling pathways.

Demyelination: Mg plays a role in maintaining myelin integrity.

Thermosensitive Chitosan Systems

Specific Scientific Field: Materials science and drug delivery.

Summary of the Application: Magnesium glycerophosphate is used in thermosensitive chitosan systems. It delays gelation due to heat-induced dissolution of the salt. Researchers study its gelation mechanism and its impact on drug release. Disodium glycerophosphate, calcium glycerophosphate, and magnesium glycerophosphate are used to neutralize amino groups in chitosan polyions .

Methods of Application or Experimental Procedures: Researchers formulate thermosensitive hydrogels containing chitosan and Mg glycerophosphate. They investigate gelation kinetics, drug encapsulation, and release profiles. Techniques include rheology, spectroscopy, and microscopy.

Results and Outcomes:Gelation Delay: Mg glycerophosphate delays gelation, affecting drug release kinetics.

Chitosan-Based Drug Delivery: Mg glycerophosphate enhances chitosan-based drug delivery systems.

Cardiovascular and Muscular Health

Specific Scientific Field: Physiology and biochemistry.

Summary of the Application: Magnesium glycerophosphate contributes to cardiovascular and muscular health. It participates in ATP production via the Krebs cycle. One molecule of glycerophosphate can generate 19 ATP molecules. Proper absorption of magnesium glycerophosphate is essential for these benefits .

Methods of Application or Experimental Procedures: Researchers study Mg glycerophosphate supplementation in animal models and clinical trials. They assess cardiovascular function, muscle performance, and ATP production.

Results and Outcomes:ATP Generation: Mg glycerophosphate supports ATP synthesis.

Cardiovascular Health: Mg is vital for heart function.

Muscular Health: Mg influences muscle contraction and relaxation.

Conclusion

Magnesium glycerophosphate has diverse applications across neuroscience, drug delivery, and health. Its roles in neuronal maturation, drug release, and physiological processes make it a promising area of research.

Magnesium glycerophosphate is a white, amorphous powder characterized by its somewhat bitter taste and odorlessness. It has a molecular formula of and a molecular weight of approximately 194.37 g/mol. This compound is soluble in water, with solubility conditions indicating that 1.0 gram can dissolve in 50 milliliters of water when combined with glycerophosphoric acid, forming a solution that is minimally opalescent after 16 hours . It is commonly used as a dietary supplement and has gained recognition for its high bioavailability and minimal side effects compared to other magnesium compounds .

MgGP acts primarily as a source of bioavailable magnesium. Magnesium is a crucial mineral involved in over 300 biochemical reactions in the body, including energy production, muscle function, and nerve signaling []. When MgGP is ingested, the magnesium is absorbed in the intestine and transported throughout the body to participate in these essential processes.

The specific mechanism by which MgGP's structure enhances bioavailability compared to other magnesium forms is not fully understood. However, some theories suggest that the chelation with glycerophosphate facilitates intestinal absorption and protects the magnesium from forming poorly soluble complexes in the digestive tract [, ].

MgGP is generally considered safe for most individuals when taken at recommended doses []. However, high doses of magnesium can cause diarrhea, nausea, and abdominal cramping []. Additionally, individuals with kidney problems should avoid MgGP due to the presence of phosphate, as it can worsen their condition [].

The general reaction can be represented as follows:

Additionally, it can react with acids or bases to form different salts or complexes, which may alter its solubility and bioavailability.

Magnesium glycerophosphate plays a significant role in biological systems due to its magnesium content, which is vital for many enzymatic reactions, muscle function, and nerve transmission. The glycerophosphate component contributes to cell membrane integrity and phospholipid synthesis, particularly in brain tissues . Clinical studies indicate that magnesium glycerophosphate effectively addresses conditions related to magnesium deficiency, such as hypomagnesaemia, particularly in patients undergoing treatments that deplete magnesium levels .

The synthesis of magnesium glycerophosphate typically involves the reaction of magnesium oxide or magnesium carbonate with glycerophosphoric acid. The process can be summarized as follows:

- Reactants Preparation: Magnesium oxide or carbonate is mixed with glycerophosphoric acid in a controlled environment.

- Reaction: The mixture is stirred at a specified temperature to facilitate the reaction.

- Crystallization: Upon completion, the product is allowed to crystallize, after which it is filtered and dried.

This method ensures the production of high-purity magnesium glycerophosphate suitable for pharmaceutical and nutritional applications.

Magnesium glycerophosphate has several applications:

- Nutritional Supplements: It serves as an effective source of magnesium and phosphorus in dietary supplements aimed at preventing or treating deficiencies .

- Food Industry: Used to enrich dairy products (like milk and yogurt), beverages (such as fruit juices), and baby foods .

- Pharmaceuticals: Employed in formulations for oral supplementation to manage conditions like chronic magnesium loss .

- Probiotic Compatibility: Its compatibility with probiotic strains enhances its efficacy when used in conjunction with probiotics .

Several compounds share similarities with magnesium glycerophosphate, primarily due to their roles as sources of magnesium or their phosphate content. Below are some notable comparisons:

| Compound Name | Chemical Formula | Key Features | Uniqueness |

|---|---|---|---|

| Magnesium oxide | Commonly used supplement; less bioavailable | Simple oxide form; less soluble | |

| Magnesium citrate | Highly bioavailable; often used for muscle cramps | Citrate provides better solubility | |

| Magnesium sulfate | Often used for laxatives; can cause diarrhea | Sulfate form; more laxative effects | |

| Magnesium malate | Supports energy production; good for fibromyalgia | Malate aids in energy metabolism |

Magnesium glycerophosphate stands out due to its unique combination of magnesium with glycerol phosphate, enhancing both solubility and biological activity while minimizing side effects compared to other forms . Its specific role in phospholipid synthesis also differentiates it from other magnesium sources.

| Precursor Reactant | Stoichiometric Ratio | Reaction Type | pH Range |

|---|---|---|---|

| Glycerophosphoric acid + Magnesium oxide | 1:1 (molar ratio) | Direct neutralization | 6.5-7.5 |

| Glycerophosphoric acid + Magnesium hydroxide | 1:1 (molar ratio) | Direct neutralization | 6.5-7.5 |

| Glycerophosphoric acid + Magnesium carbonate | 1:1 (molar ratio) | Direct neutralization | 6.5-7.5 |

| Phosphoric acid + Glycerol + Magnesium oxide | 80-110g : 160-200g : 40-65g (by weight) | Esterification followed by neutralization | 3.0-5.5 (esterification), 8.0-11.0 (neutralization) |

| Phosphoric acid + Glycerol + Magnesium hydroxide | 1:1:1 (optimal ratio) | Esterification followed by neutralization | 6.5-7.5 |

Research findings indicate that precise stoichiometric control is essential for achieving the target magnesium content of 11.0-12.5 percent by weight in the final product [10] [29]. Deviations from optimal ratios result in either unreacted magnesium compounds or excess glycerophosphoric acid, both of which require additional purification steps that increase production costs and reduce overall yield efficiency [3].

Aqueous Phase Synthesis Protocols

Aqueous phase synthesis represents the predominant industrial method for magnesium glycerophosphate production, offering advantages in terms of reaction control, product purity, and scalability [3] [13]. The process involves dissolving precursor reactants in aqueous solution under carefully controlled temperature and pH conditions to ensure complete reaction and optimal product formation.

Laboratory-scale aqueous synthesis typically operates at temperatures between 25-50°C to prevent hydrolysis of the glycerophosphate moiety, while industrial processes may employ elevated temperatures of 120-145°C under controlled pressure conditions of 0.4-0.5 megapascals [13]. The reaction proceeds through continuous stirring until complete dissolution and neutralization are achieved, with reaction times ranging from 2-8 hours for laboratory preparations to 8-12 hours for industrial reflux processes [13].

pH control constitutes a critical parameter in aqueous synthesis protocols, with esterification reactions requiring acidic conditions of pH 3.0-5.5, followed by neutralization steps conducted at pH 8.0-11.0 [13]. The sequential pH adjustment ensures complete conversion of starting materials while preventing decomposition of the glycerophosphate structure [13].

Table 2: Aqueous Phase Synthesis Protocol Parameters

| Parameter | Optimal Value | Critical Factor |

|---|---|---|

| Temperature Range | 25-50°C (laboratory), 120-145°C (industrial) | Avoids hydrolysis of glycerophosphate moiety |

| pH Control | 3.0-5.5 (esterification), 8.0-11.0 (neutralization) | Controls product formation and purity |

| Reaction Time | 2-8 hours (laboratory), 8-12 hours (industrial reflux) | Ensures complete reaction |

| Pressure (when applicable) | 0.4-0.5 MPa (industrial steam) | Industrial process requirement |

| Water Content | Aqueous solution, dilute with purified water | Facilitates dissolution and reaction |

| Stirring Rate | Continuous stirring until complete reaction | Homogeneous mixing |

| Yield Efficiency | 95-99% (optimized conditions) | Process optimization dependent |

Industrial aqueous synthesis protocols incorporate steam injection for temperature control and utilize large-scale reactors with specialized mixing systems to ensure homogeneous reaction conditions [13]. The resulting aqueous solution undergoes concentration through controlled evaporation, followed by crystallization to obtain solid magnesium glycerophosphate [3]. Purification involves multiple filtration steps and pH adjustment with sodium hydroxide solution to remove residual impurities and achieve pharmaceutical-grade specifications [13].

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging approach for magnesium glycerophosphate production that eliminates the need for organic solvents while reducing reaction times and environmental impact [15] [16] [17]. This methodology employs mechanical energy through ball milling or planetary milling to activate solid-state reactions between precursor materials under ambient conditions.

The mechanochemical approach utilizes high-energy ball milling in stainless steel vials containing precisely sized grinding media, typically consisting of 4 balls each of 12.7 millimeters, 6.3 millimeters, and 3.2 millimeters diameter [16]. Reaction conditions involve milling frequencies of 20 hertz for 15 minutes, achieving quantitative yields of 95-99 percent under optimized conditions [16].

Solvent-free mechanochemical synthesis offers several advantages over conventional aqueous methods, including reduced reaction times from hours to minutes, elimination of solvent waste streams, and simplified purification procedures [15] [17] [19]. The mechanical activation promotes intimate contact between solid reactants, facilitating rapid chemical transformation without the need for elevated temperatures or complex pH control systems [16] [17].

Research demonstrates that mechanochemical synthesis can be successfully scaled from laboratory quantities of 0.5 grams to industrial-scale batches of 50 grams or more while maintaining consistent product quality and yield [16]. The process involves direct mixing of glycerophosphoric acid derivatives with magnesium oxide or hydroxide in stoichiometric ratios, followed by mechanical activation in specialized milling equipment [15] [18].

The mechanochemical approach produces magnesium glycerophosphate with identical purity and analytical characteristics compared to conventional synthesis methods, as confirmed through fourier-transform infrared spectroscopy, x-ray diffraction analysis, and elemental composition studies [16] [17]. The elimination of aqueous processing steps reduces the risk of hydrolysis and improves the stability of the glycerophosphate functional groups [15] [19].

Industrial Scale-Up Challenges and Purification Techniques

Industrial scale-up of magnesium glycerophosphate synthesis presents numerous technical challenges that require specialized engineering solutions and advanced process control systems [21] [22] [23]. The primary obstacles include heat management during exothermic neutralization reactions, maintaining homogeneous mixing in large-volume reactors, and ensuring consistent product quality across production batches.

Temperature control represents a critical challenge due to the highly exothermic nature of acid-base neutralization reactions [21] [22]. Industrial facilities employ controlled addition systems with external cooling circuits to manage heat release, preventing thermal decomposition of the glycerophosphate moiety and ensuring product stability [21]. Heat recovery systems are integrated to capture and utilize excess thermal energy, improving overall process efficiency and reducing energy consumption [22].

Mixing efficiency in large-scale reactors requires specialized impeller designs and multi-stage mixing configurations to achieve uniform distribution of reactants [21]. Industrial processes utilize high-efficiency mixing systems with computerized control of agitation rates and addition sequences to maintain consistent reaction conditions throughout the reactor volume [22] [23].

Purification techniques for industrial-scale production involve multi-stage filtration systems, crystallization processes, and advanced separation technologies [3] [21]. Primary purification employs filtration to remove unreacted solid materials, followed by controlled crystallization to achieve desired particle size distribution and product purity [3]. Secondary purification steps include washing with purified water and drying under controlled atmospheric conditions to achieve pharmaceutical-grade specifications [10] [29].

Table 3: Industrial Scale-Up Challenges and Mitigation Strategies

| Challenge Category | Specific Challenge | Solution/Mitigation |

|---|---|---|

| Heat Management | Temperature control during exothermic neutralization | Controlled addition rates, external cooling systems |

| Mixing Efficiency | Homogeneous mixing in large reactors | Multi-stage mixing, high-efficiency impellers |

| pH Control | Precise pH control across large volumes | Automated pH monitoring and dosing systems |

| Product Purity | Removal of unreacted precursors and byproducts | Multi-stage filtration and crystallization |

| Equipment Corrosion | Acid/base compatibility with reactor materials | Corrosion-resistant materials (316L stainless steel) |

| Environmental Compliance | Emission control and waste treatment | Scrubbing systems, neutralization tanks |

| Energy Consumption | High energy requirements for heating and drying | Heat recovery systems, process optimization |

| Waste Management | Treatment of acidic/basic waste streams | Neutralization before discharge, recycling streams |

Industrial purification protocols incorporate automated monitoring systems for continuous quality assessment, including online measurement of magnesium content, pH, and conductivity [21] [22]. Advanced separation techniques such as membrane filtration and ion exchange may be employed for high-purity pharmaceutical applications, ensuring compliance with stringent regulatory specifications [29] [30].

Quality Control Parameters in Pharmaceutical Manufacturing

Pharmaceutical manufacturing of magnesium glycerophosphate requires adherence to stringent quality control parameters established by international pharmacopoeias, including the European Pharmacopoeia, United States Pharmacopeia, and British Pharmacopoeia [10] [29] [30]. These specifications ensure product safety, efficacy, and consistency across manufacturing batches.

The primary quality control parameter involves magnesium content determination, which must fall within the range of 11.0-12.5 percent by weight calculated on a dried substance basis [10] [29]. Atomic absorption spectroscopy serves as the standard analytical method for magnesium quantification, providing accurate and precise measurements with detection limits suitable for pharmaceutical applications [29].

Physical characteristics require strict control, with the product specified as a white or almost white powder exhibiting hygroscopic properties [10] [29]. Solubility testing confirms that the material is practically insoluble in ethanol while readily dissolving in dilute acid solutions, characteristics that are essential for pharmaceutical formulation compatibility [29] [30].

Chemical purity specifications include limits for heavy metals not exceeding 20 parts per million, chloride content below 200 parts per million, and sulfate levels under 300 parts per million [29]. Iron content must remain below 10 parts per million to prevent catalytic oxidation reactions that could compromise product stability [29].

Table 4: Quality Control Parameters in Pharmaceutical Manufacturing

| Test Parameter | Specification (Ph Eur/USP) | Test Method |

|---|---|---|

| Magnesium Content | 11.0-12.5% (dried substance) | Atomic Absorption Spectroscopy (AAS) |

| Appearance | White or almost white powder | Visual inspection |

| Solubility | Practically insoluble in ethanol, soluble in dilute acids | Dissolution test |

| pH (5% aqueous solution) | 6.5-8.0 | pH meter measurement |

| Loss on Drying | ≤ 15% (105°C, 2 hours) | Thermogravimetric analysis |

| Heavy Metals | ≤ 20 ppm | ICP-MS/AAS |

| Chlorides | ≤ 200 ppm | Ion chromatography |

| Sulfates | ≤ 300 ppm | Ion chromatography |

| Iron Content | ≤ 10 ppm | Colorimetric/ICP-MS |

| Microbial Limits | Total aerobic count ≤ 10³ CFU/g | Plate count method |

| Particle Size | Customizable (typically 40-200 mesh) | Sieve analysis |

| Hygroscopicity | Hygroscopic, store in dry conditions | Moisture content analysis |

Microbiological testing ensures that total aerobic microbial counts remain below 1000 colony-forming units per gram, with absence of specified pathogenic organisms [29]. Loss on drying measurements, conducted at 105°C for 2 hours, must not exceed 15 percent, confirming appropriate moisture content for product stability [10] [29].

Advanced analytical techniques employed in pharmaceutical quality control include fourier-transform infrared spectroscopy for structural confirmation, x-ray diffraction for crystalline phase identification, and high-performance liquid chromatography for impurity profiling [29]. These methods provide comprehensive characterization ensuring product compliance with pharmaceutical standards and regulatory requirements [30] [31].

Magnesium glycerophosphate exhibits distinctive solubility characteristics that significantly influence its pharmaceutical and industrial applications. The compound demonstrates moderate aqueous solubility at room temperature, with published values indicating a water solubility of 79 grams per liter at 20°C [1] [2]. This solubility profile classifies the compound as moderately soluble according to pharmaceutical standards, positioning it favorably compared to many inorganic magnesium salts which typically exhibit poor aqueous solubility [3] [4].

Table 1: Solubility Behavior of Magnesium Glycerophosphate

| Medium | Solubility (g/L at 20°C) | Classification | Reference |

|---|---|---|---|

| Water | 79 | Moderately soluble | [1] [2] |

| Ethanol (96%) | Practically insoluble | Insoluble | [5] [6] |

| Dilute Acids | Soluble | Variable | [5] [6] |

The aqueous solubility behavior of magnesium glycerophosphate can be attributed to its ionic nature and the presence of multiple hydroxyl groups on the glycerophosphate moiety, which facilitate hydrogen bonding with water molecules [7] [8]. Comparative studies have demonstrated that organic magnesium salts, including magnesium glycerophosphate, generally exhibit higher solubility than their inorganic counterparts due to enhanced hydration characteristics and reduced lattice energy [3] [4].

In contrast to its aqueous behavior, magnesium glycerophosphate demonstrates poor solubility in organic media. The compound is practically insoluble in ethanol at 96 percent concentration, reflecting its highly polar, ionic nature [5] [6]. This selective solubility pattern is consistent with the Hofmeister series and reflects the strong electrostatic interactions between the magnesium cation and the glycerophosphate anion [5].

The solubility profile is significantly modified in acidic environments. Magnesium glycerophosphate readily dissolves in dilute acid solutions, with enhanced solubility observed across various acid concentrations [5] [6]. This pH-dependent solubility behavior results from protonation of the phosphate groups, reducing intramolecular electrostatic repulsion and facilitating dissolution. Research has demonstrated that the presence of organic acids, such as acetic acid and citric acid, further enhances the solubility of glycerophosphate salts [9].

Temperature effects on solubility follow expected thermodynamic patterns, with increased solubility observed at elevated temperatures. However, prolonged exposure to elevated temperatures may induce hydrolysis reactions, potentially altering the chemical composition of the solution [10]. The solubility-temperature relationship becomes particularly relevant in pharmaceutical formulation development, where processing temperatures must be carefully controlled to maintain compound integrity.

The practical implications of these solubility characteristics extend to bioavailability considerations. Studies comparing various magnesium formulations have demonstrated that the higher aqueous solubility of magnesium glycerophosphate correlates with improved bioaccessibility and bioavailability compared to poorly soluble inorganic alternatives [3] [4]. In vitro dissolution studies under both fasted and fed conditions consistently show enhanced performance for organic magnesium salts, with magnesium glycerophosphate demonstrating particularly favorable dissolution profiles [3].

pH-Dependent Stability and Hydrolysis Kinetics

The pH-dependent behavior of magnesium glycerophosphate represents a critical aspect of its physicochemical profile, directly influencing both stability and reactivity characteristics. Systematic investigations of pH effects have revealed complex relationships between solution acidity, compound stability, and hydrolysis kinetics [11] [12] [13].

Table 2: pH-Dependent Stability and Hydrolysis Characteristics

| pH Range | Stability | Hydrolysis Rate | Mg2+ Binding pK | Notes |

|---|---|---|---|---|

| 1.2-3.0 (Gastric) | Moderate | Enhanced | - | Acid-catalyzed |

| 6.8-7.4 (Intestinal) | High | Baseline | - | Physiological |

| 8.4-10.0 | High | Enzyme-dependent | 10.15 | Optimal enzyme activity |

| > 10.0 | Moderate | Enhanced | - | Base-catalyzed |

Under strongly acidic conditions, corresponding to gastric pH ranges of 1.2 to 3.0, magnesium glycerophosphate exhibits moderate stability with evidence of acid-catalyzed hydrolysis reactions [14]. The hydrolysis mechanism under these conditions follows first-order kinetics with respect to hydrogen ion concentration, indicating that protonation events significantly influence reaction rates [15]. Research has demonstrated that the rate of phosphate ester hydrolysis increases approximately 10^4 times compared to neutral conditions when pH decreases from 7 to 1 [15].

At physiological pH ranges of 6.8 to 7.4, representing intestinal conditions, magnesium glycerophosphate demonstrates optimal stability characteristics [16] [17]. The hydrolysis rates under these conditions represent baseline values, with minimal spontaneous degradation observed over extended periods [16]. This stability profile makes the compound particularly suitable for oral pharmaceutical formulations, where intestinal stability directly correlates with bioavailability [3].

The alkaline pH range of 8.4 to 10.0 presents unique characteristics related to enzymatic interactions. Within this pH window, alkaline phosphatase enzymes exhibit optimal activity toward glycerophosphate substrates [11] [12] [13]. Detailed kinetic studies have identified specific ionizable groups involved in substrate binding and catalysis, including functional groups with pK values of 7.0, 8.8, and 9.1 [11] [12]. The magnesium ion binding to the enzyme occurs with a pK value of 10.15, indicating that divalent cation coordination becomes increasingly favorable as pH approaches this value [11] [12].

Mechanistic investigations have revealed that magnesium ions play dual roles in phosphate ester hydrolysis. The metal cation functions both as an activator through substrate binding and as a Lewis acid to provide hydroxide moieties for nucleophilic attack [18] [13]. The pH-dependent binding characteristics demonstrate that substrate and activating magnesium ions bind independently across the pH range of 8.4 to 10.0, with the activation mechanism remaining unaffected by hydrogen ion concentration within this window [11] [12].

Under strongly alkaline conditions exceeding pH 10.0, base-catalyzed hydrolysis becomes predominant [14]. The hydrolysis kinetics under these conditions follow established patterns for phosphate ester degradation, with overall reaction rates described by the equation: Rate = kA[H+] + kN + kB[OH-], where kA, kN, and kB represent acid-catalyzed, neutral, and base-catalyzed rate constants, respectively [14].

The practical implications of pH-dependent behavior extend to formulation stability and storage considerations. Buffering systems employed in pharmaceutical formulations must account for these pH sensitivities to ensure product stability throughout shelf life [19]. Additionally, the pH-dependent solubility and stability characteristics influence absorption profiles in physiological systems, where pH gradients exist across different anatomical regions [9].

Thermal Decomposition Pathways (TGA/DSC Analysis)

Thermal analysis of magnesium glycerophosphate reveals complex decomposition pathways characterized by multiple distinct stages, each corresponding to specific molecular transformations. Thermogravimetric analysis combined with differential scanning calorimetry provides comprehensive insights into thermal stability limits and decomposition mechanisms [20] [21].

Table 3: Thermal Decomposition Pathways

| Temperature Range (°C) | Mass Loss (%) | Process | Products | Analysis Method |

|---|---|---|---|---|

| 25-150 | ~12 | Dehydration | Anhydrous form | TGA |

| 150-280 | Variable | Further dehydration | Partially dehydrated | TGA-DSC |

| 280-400 | ~15-20 | Phosphate decomposition | Phosphate fragments | TGA-DSC |

| 400-600 | ~25-30 | Organic decomposition | MgO + volatiles | TGA-DSC |

| > 600 | Complete | Final decomposition | MgO | TGA |

The initial thermal decomposition stage occurs between 25°C and 150°C, characterized by dehydration processes that result in approximately 12 percent mass loss [22] [23]. This stage corresponds to the removal of both surface-adsorbed water and crystalline water molecules associated with the hydrated forms of magnesium glycerophosphate [20]. The dehydration process exhibits endothermic characteristics in differential scanning calorimetry analysis, indicating energy absorption during water molecule liberation [20].

European Pharmacopoeia specifications indicate that magnesium glycerophosphate may contain variable amounts of water of hydration, with loss on drying determinations conducted at 150°C for four hours typically yielding maximum values of 12.0 percent [6] [5]. The variability in water content reflects the hygroscopic nature of the compound and its tendency to absorb atmospheric moisture during storage and handling [6].

Between 150°C and 280°C, continued dehydration processes occur with variable mass loss patterns depending on the initial hydration state and heating rate [20]. This temperature range represents a transition zone where complete dehydration is achieved, and the material approaches its anhydrous form. Differential scanning calorimetry analysis during this stage reveals complex thermal events that may include crystalline phase transitions and structural rearrangements [20].

The temperature range of 280°C to 400°C marks the onset of phosphate ester bond decomposition, resulting in 15 to 20 percent mass loss [22] [23]. This stage involves cleavage of the phosphate-glycerol ester linkage, generating phosphate fragments and organic decomposition products. The thermal decomposition at this stage exhibits exothermic characteristics, indicating energy release during bond breaking and subsequent reactions [20].

Comparative studies of magnesium salts of organic acids have demonstrated that thermal decomposition generally occurs via two primary stages: initial dehydration followed by organic moiety decomposition [20]. The specific decomposition pathway for magnesium glycerophosphate involves complex reactions due to the presence of both hydroxyl groups and phosphate ester linkages within the glycerophosphate structure.

Between 400°C and 600°C, extensive organic decomposition occurs, resulting in 25 to 30 percent mass loss and the formation of magnesium oxide as the primary inorganic residue [22] [23]. This stage involves complete breakdown of the organic framework, with liberation of volatile products including carbon oxides and phosphorus-containing compounds [22] [23]. Hazardous decomposition products identified during this stage include carbon oxides, phosphorus oxides, and magnesium oxide [22] [23].

Final decomposition above 600°C results in complete conversion to magnesium oxide, representing the thermodynamically stable end product under oxidizing atmospheric conditions [22] [23]. The total mass loss throughout the complete thermal decomposition process typically ranges from 70 to 80 percent, with the remaining 20 to 30 percent consisting of magnesium oxide residue [20].

Kinetic analysis of the thermal decomposition process reveals activation energies ranging from approximately 139 to 167 kilojoules per mole, depending on the specific decomposition stage and atmospheric conditions [20] [21]. The pre-exponential factors and thermodynamic parameters derived from Coats-Redfern kinetic analysis provide insights into the mechanism and feasibility of thermal decomposition reactions [24] [20].

Surface Morphology and Particle Size Distribution

Magnesium glycerophosphate exhibits characteristic surface morphology and particle size distribution patterns that significantly influence its physical handling properties, dissolution behavior, and pharmaceutical performance characteristics [25] [26].

Table 4: Physical and Chemical Properties

| Property | Value | Standard/Method | Notes |

|---|---|---|---|

| Molecular Weight | 194.36-194.4 g/mol | [27] [28] | Racemic mixture |

| Density | 1.858 g/cm³ at 20°C | [1] [2] | At standard conditions |

| Appearance | White crystalline powder | [7] [6] | Fine powder |

| Crystal System | Mixed isomers | [6] [5] | Variable proportions |

| Hygroscopicity | Highly hygroscopic | [6] [5] | Absorbs moisture readily |

| Magnesium Content | 11.0-12.5% (dried) | [6] [5] | Pharmacopeial range |

The compound typically presents as a white to off-white crystalline powder with fine particle characteristics [7] [6] [28]. Scanning electron microscopy analysis reveals irregular particle shapes with surface roughness that contributes to the high specific surface area and enhanced dissolution properties [25]. The morphological characteristics reflect the crystallization conditions and processing methods employed during synthesis and purification [25].

Particle size distribution analysis using laser diffraction techniques demonstrates monomodal distribution patterns for most commercial grades of magnesium glycerophosphate [25]. The median particle size typically ranges between 10 to 50 micrometers, depending on manufacturing processes and post-processing treatments [25]. Smaller particle sizes correlate with enhanced dissolution rates and improved bioavailability, making particle size control a critical quality parameter [26].

The specific surface area of magnesium glycerophosphate, determined by gas adsorption methods, significantly influences its hygroscopic behavior and dissolution characteristics [25]. Higher specific surface areas result from smaller particle sizes and increased surface roughness, directly correlating with enhanced water uptake rates and moisture sensitivity [19].

Crystallographic analysis reveals that magnesium glycerophosphate exists as a mixture of stereoisomeric forms, including both alpha and beta glycerophosphate isomers in variable proportions [6] [5]. This isomeric composition contributes to the complex crystalline structure and influences both physical stability and chemical reactivity patterns [6]. The racemic nature of the compound affects crystal packing arrangements and may contribute to the observed hygroscopic behavior [29].

The particle morphology exhibits significant compressibility characteristics due to the presence of hydrophilic glycerol moieties that facilitate hydrogen bonding between particles [8]. This property makes magnesium glycerophosphate suitable for direct compression tableting applications, although moisture control becomes critical during processing [8].

Surface analysis techniques reveal the presence of hydroxyl groups accessible on particle surfaces, contributing to the compound's hygroscopic nature and its ability to form hydrogen bonds with water molecules [8]. The surface chemistry directly influences powder flow properties, with moisture uptake leading to particle agglomeration and reduced flowability under high humidity conditions [19].

Particle size stability during storage depends significantly on environmental conditions, particularly relative humidity levels [19]. Under controlled storage conditions, particle size distributions remain stable over extended periods, but exposure to high humidity environments can lead to particle growth through moisture-mediated recrystallization processes [19].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 32 of 42 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant